

Quantitative determination of potassium using Sodium hexanitrocobaltate(III).

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Compound of Interest

Compound Name: Sodium hexanitrocobaltate(III)

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Application Note: Quantitative Determination of Potassium using **Sodium Hexanitrocobaltate(III)**

Executive Summary & Mechanistic Principles

The quantitative determination of potassium (K⁺) is a foundational analytical procedure in clinical chemistry, geochemistry, and agricultural sciences. While modern laboratories frequently utilize flame photometry or ion-selective electrodes, the classical precipitation of potassium using **sodium hexanitrocobaltate(III)**—commonly known as sodium cobaltinitrite—provides a highly reliable, low-cost, and mechanistically robust alternative.

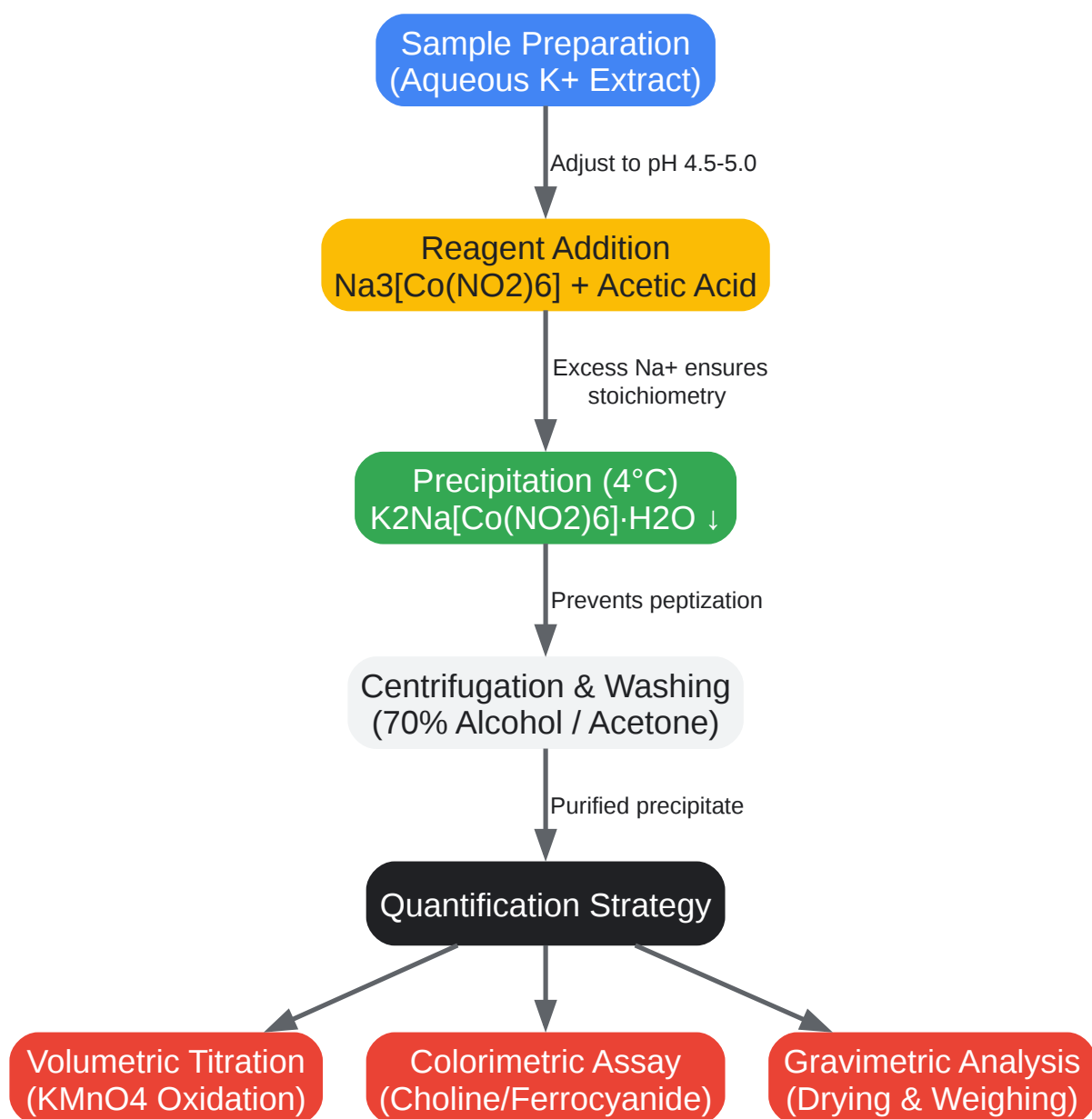
The assay relies on the reaction between potassium ions and the transition metal nitrite complex to form a highly insoluble yellow double salt, potassium **sodium hexanitrocobaltate(III)** monohydrate^[1].

Reaction Mechanism: $2K^{++} + Na_3[Co(NO_2)_6] \rightarrow K_2Na[Co(NO_2)_6] \cdot H_2O \downarrow + 2Na^+$

To ensure analytical integrity, three critical parameters must be strictly controlled to prevent assay failure:

- **Stoichiometric Forcing (The Sodium Excess):** The precipitate's composition is highly dependent on the Na^+/K^+ ratio in the solution. If potassium is in excess, the complex shifts toward the tripotassium salt ($\text{K}_3[\text{Co}(\text{NO}_2)_6]$)[2]. By maintaining a massive excess of the sodium reagent, the equilibrium is forced exclusively toward the constant K_2Na stoichiometry, ensuring accurate downstream calculations[3].
- **pH Control via Acetic Acid:** The precipitation must occur in a slightly acidic environment (pH 4.5–5.0). In alkaline conditions (pH > 7), the cobaltinitrite complex undergoes complete decomposition, releasing dark brown cobalt(III) hydroxide ($\text{Co}(\text{OH})_3$) and destroying the assay[2].
- **Anti-Peptization Washing:** Washing the precipitate with pure distilled water causes the crystalline solid to peptize (revert to a colloidal suspension) and pass through filters or remain suspended during centrifugation[3]. Therefore, washing must be performed with 70% ethanol or 80% acetone to maintain the solid phase[4].

Analytical Workflow & Logic



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Workflow for potassium quantification via sodium cobaltinitrite precipitation.

Self-Validating Experimental Protocol: Volumetric Permanganate Method

This protocol utilizes the foundational Kramer-Tisdall methodology[5], enhanced with Drushel's volumetric oxidation principles[6].

Reagent Preparation:

- Sodium Cobaltinitrite Reagent: Dissolve 25 g of $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and 120 g of NaNO_2 in 200 mL of distilled water. Acidify with 10 mL of glacial acetic acid, allow to vent NO gas, and dilute to 500 mL. Store at 4°C.
- Standardized Oxidant/Reductant: 0.02 N Potassium Permanganate (KMnO_4) and 0.02 N Sodium Oxalate ($\text{Na}_2\text{C}_2\text{O}_4$).
- Wash Solution: 70% Ethanol.

Step-by-Step Methodology:

- Sample Preparation: Transfer an aliquot of the sample (containing approx. 2–10 mg K^+) into a 15 mL conical centrifuge tube. Adjust the pH to 4.5 using 1 N acetic acid.
- Precipitation: Add 5.0 mL of the Sodium Cobaltinitrite reagent dropwise while swirling. Cap the tube and incubate in a water bath at 4°C for 45 minutes. Causality: Low temperatures drastically reduce the solubility of the complex, maximizing yield.
- Isolation: Centrifuge the tube at $1000 \times g$ for 15 minutes. Carefully aspirate and discard the supernatant without disturbing the yellow pellet.
- Washing: Add 5.0 mL of 70% ethanol to the pellet. Gently tap to resuspend, then centrifuge again at $1000 \times g$ for 10 minutes. Aspirate the supernatant. Repeat this wash step once more to completely remove unreacted sodium reagent[7].
- Oxidation: Add 2.0 mL of distilled water to the washed pellet and place the tube in a boiling water bath for 5 minutes to dissolve the complex. Add 5.0 mL of 1 N H_2SO_4 and exactly 10.0 mL of standardized 0.02 N KMnO_4 . The solution must remain distinctly purple; if the color fades, add another known volume of KMnO_4 .

- Back-Titration: Add exactly 10.0 mL of standardized 0.02 N Sodium Oxalate to bleach the unreacted permanganate. Finally, titrate the hot solution with 0.02 N KMnO_4 from a microburette until a faint pink color persists for 10 seconds[5].

Self-Validation System (Mandatory Quality Control): To ensure the trustworthiness of the assay, every batch must include:

- System Blank: Run a parallel tube containing only distilled water and reagents. This accounts for baseline oxidation of the acetate buffers and any nitrite impurities in the wash[5].
- Spike Recovery (Standard Curve): Run a parallel tube spiked with exactly 5.0 mg of analytical-grade K_2SO_4 . Recovery must fall within 98–102% to validate the reagent's stoichiometric efficacy.

Quantitative Data & Methodological Comparison

The oxidation of the complex involves 12 electrons required to oxidize 6 NO_2^- to NO_3^- , offset by 1 electron gained from the reduction of Co^{3+} to Co^{2+} [6]. Thus, exactly 11 equivalents of KMnO_4 react per mole of $\text{K}_2\text{Na}[\text{Co}(\text{NO}_2)_6]\cdot\text{H}_2\text{O}$, which contains 2 moles of K^+ . Calculation Factor: 1 mL of 1 N $\text{KMnO}_4 \equiv 7.109$ mg of K^+ .

Table 1: Comparison of Potassium Quantification Readouts

Quantification Method	Detection Principle	Limit of Detection (LOD)	Advantages	Limitations
Volumetric (Permanganate)	Oxidation of NO ₂ -to NO ₃ -by KMnO ₄ [6]	~0.10 mg K+	High precision; absolute stoichiometric calculation; no optical equipment needed.	Time-consuming; highly sensitive to reducing impurities in the sample.
Colorimetric	Emerald-green complex formation with choline/ferrocyanide[7]	~0.01 mg K+	Excellent sensitivity for micro-samples (e.g., blood serum).	Requires spectrophotometer and standard curve calibration.
Gravimetric	Direct weighing of dried K ₂ Na[Co(NO ₂) ₆].H ₂ O	~1.00 mg K+	Direct physical measurement; minimal reagent interference.	Requires large sample volume; sensitive to drying temperature variations.

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